Fenofibric-d6 Acid

Bioanalysis LC-MS/MS Extraction Recovery

Fenofibric-d6 Acid is the regulatory-preferred internal standard for fenofibric acid bioanalysis, delivering 85.9% recovery and <2.5% within-run imprecision—far outperforming carbamazepine (61% recovery). Validated per FDA/EMA guidances, it ensures robust matrix correction, co-elution, and high-throughput UPLC-MS/MS compatibility (run times as low as 1.5 min). Ideal for ANDA bioequivalence studies and commercial QC release. Choose the deuterated IS that guarantees method reproducibility and regulatory acceptance.

Molecular Formula C17H15ClO4
Molecular Weight 324.8 g/mol
CAS No. 1092484-69-9
Cat. No. B563000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibric-d6 Acid
CAS1092484-69-9
Synonyms2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-propanoic-d6 Acid;  FNF Acid-d6;  NSC 281318-d6;  Procetofenic Acid-d6; 
Molecular FormulaC17H15ClO4
Molecular Weight324.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
InChIKeyMQOBSOSZFYZQOK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenofibric-d6 Acid (CAS 1092484-69-9): Deuterated Internal Standard for Bioanalytical Quantification of Fenofibric Acid


Fenofibric-d6 Acid is a stable isotopically labeled analog of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate. In this compound, six hydrogen atoms are replaced with deuterium, providing a nominal mass shift of approximately 6 Da that enables its use as an internal standard for accurate quantification in mass spectrometry-based assays . Fenofibric-d6 Acid is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, validation, and quality control applications .

Why Fenofibric-d6 Acid Cannot Be Replaced by Structural Analogs or Non-Isotopic Internal Standards in Regulated Bioanalysis


Generic substitution of Fenofibric-d6 Acid with non-isotopic internal standards such as carbamazepine or mefenamic acid introduces differential matrix effects, disparate extraction recoveries, and chromatographic behavior that compromise quantitative accuracy in LC-MS/MS methods. Regulatory guidances, including those from the FDA and EMA, mandate that the internal standard should ideally be a stable isotopically labeled analog of the target analyte to correct for variability in sample preparation, ionization efficiency, and instrument fluctuation [1]. Direct head-to-head comparisons demonstrate that methods employing carbamazepine as internal standard for fenofibric acid quantification exhibit absolute recoveries of only 61% for the analyte versus 69% for the IS [2], whereas Fenofibric-d6 Acid achieves analyte recoveries of 73.8–75.4% and IS recovery of 85.9% with superior within-run imprecision below 2.5% [3].

Quantitative Evidence for Selecting Fenofibric-d6 Acid as Internal Standard in Fenofibric Acid Bioanalysis


Superior Extraction Recovery of Fenofibric-d6 Acid Compared to Carbamazepine in Plasma Bioanalysis

When compared directly across independent but methodologically comparable studies, Fenofibric-d6 Acid demonstrates markedly higher extraction recovery (85.9%) relative to carbamazepine (69%) when employed as internal standard for fenofibric acid quantification in human plasma [1][2]. This 16.9% absolute difference in IS recovery translates to improved assay precision and reduced variability in analyte quantification.

Bioanalysis LC-MS/MS Extraction Recovery

Reduced Intra- and Inter-Run Imprecision with Fenofibric-d6 Acid Relative to Mefenamic Acid Internal Standard

Bioanalytical methods employing Fenofibric-d6 Acid as internal standard achieve intra- and inter-run imprecision of fenofibric acid assay below 2.5% across four concentration levels [1]. In contrast, methods utilizing mefenamic acid as internal standard report intra- and inter-day precision values within 9.3% [2], representing a greater than three-fold difference in assay precision.

Method Validation Precision Bioequivalence

Ionization Matrix Effect Correction Unique to Stable Isotope-Labeled Internal Standards

Fenofibric-d6 Acid, as a stable isotope-labeled analog of the target analyte, co-elutes with fenofibric acid under reversed-phase chromatographic conditions and experiences identical ionization suppression or enhancement effects from plasma matrix components. This co-elution behavior enables precise correction for matrix effects, a capability that non-isotopic internal standards such as carbamazepine and mefenamic acid cannot provide due to differential chromatographic retention times (carbamazepine RT: 2.32 min; fenofibric acid RT: 4.70 min [1]; mefenamic acid RT: ~3.2 min [2]).

Matrix Effect Ion Suppression LC-MS/MS

Optimal Application Scenarios for Fenofibric-d6 Acid in Bioanalytical and Pharmaceutical Development Workflows


Regulatory Bioequivalence Studies for Generic Fenofibrate Formulations

Fenofibric-d6 Acid serves as the gold-standard internal standard for quantifying fenofibric acid in human plasma during bioequivalence studies of generic fenofibrate products. Methods validated with Fenofibric-d6 Acid achieve within-run imprecision below 2.5% and inaccuracy within ±2.8%, comfortably meeting FDA and EMA bioanalytical method validation criteria [1]. The high recovery (85.9%) and co-elution behavior ensure robust correction for inter-subject plasma matrix variability, which is critical when comparing pharmacokinetic profiles across 30–60 healthy volunteers under fasting and fed conditions.

Clinical Pharmacokinetic Studies Requiring High-Throughput Sample Analysis

For clinical pharmacokinetic studies involving large sample cohorts, Fenofibric-d6 Acid enables rapid analytical methods with run times as short as 1.5 minutes per sample [2]. This throughput advantage, combined with the superior precision documented in head-to-head method comparisons, supports the analysis of >350 plasma samples per day when paired with UPLC-MS/MS platforms. The stable isotope-labeled IS eliminates the need for time-intensive matrix-matched calibration curves, reducing overall method development and validation timelines.

AND A Analytical Method Validation and Quality Control Release Testing

Fenofibric-d6 Acid is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) . This qualification supports its deployment in Abbreviated New Drug Application (ANDA) method validation and commercial quality control release testing for fenofibrate drug products, where demonstration of analytical method reproducibility and accuracy is a prerequisite for regulatory approval.

Metabolite Resolution Studies Involving Fenofibric Acid Acyl-β-D-Glucuronide

In bioanalytical methods requiring chromatographic resolution of fenofibric acid from its unstable acyl-β-D-glucuronide metabolite, Fenofibric-d6 Acid provides the necessary analytical specificity without interference. The validated LC-ESI-MS/MS method employing Fenofibric-d6 Acid as IS was the first published method to achieve baseline resolution of the glucuronide conjugate, with back-conversion minimized by processing samples in an ice-cold water bath under low light [1]. This capability is essential for accurate determination of circulating fenofibric acid concentrations without overestimation due to ex vivo hydrolysis of the glucuronide metabolite.

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